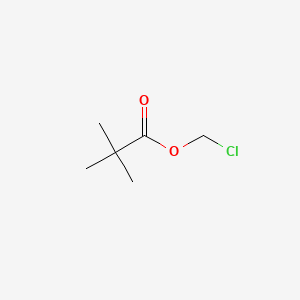
4,6-Difluoro-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-5-methylpyrimidine is a chemical compound with the molecular formula C5H4F2N2 . It has a molecular weight of 130.10 . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Two of the carbon atoms are substituted with fluorine atoms, and one of the carbon atoms is substituted with a methyl group .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 130.10 . The compound is stored in an inert atmosphere at 2-8°C . Unfortunately, the boiling point and other physical and chemical properties are not provided in the available resources.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Explosive Industries : Pyrimidine derivatives, like 4,6-dihydroxy-2-methylpyrimidine, are used in the preparation of high explosives and medicinal products. An economic process for its production has been developed, which is confirmed by spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Synthesis of Anticancer Drugs : 4,6-Dichloro-2-methylpyrimidine, a related compound, is an intermediate in synthesizing the anticancer drug dasatinib. Its synthesis involves acetamidine hydrochloride and dimethyl malonate, with conditions optimized for high yield (Guo Lei-ming, 2012).
Kinetics and Mechanism Studies in Fluorination : The kinetics and mechanisms of fluorination reactions, like in 2,4,5-trichloro-6-methylpyrimidine, are studied to understand better the reaction paths and energy levels of components. This has implications for designing efficient synthetic routes for fluorinated pyrimidines (Wei, Yi-Xing, Zheng-hua, & Kong-chang, 1987).
Organic Chemistry : The direct fluorination of 4,6-disubstituted 2-aminopyrimidines shows the potential for developing new fluorinated pyrimidine compounds with varied applications in organic chemistry (Wang, Cai, Zhang, & Zhao, 2017).
Thermochemical Studies : Thermochemical studies of dichloromethylpyrimidine isomers, such as 4,6-dichloro-2-methylpyrimidine, provide valuable data on their formation enthalpies in both condensed and gas phases, crucial for understanding their stability and reactivity (Szterner, Amaral, Morais, D. R. D. Silva, & A. Silva, 2016).
Biological Properties and Immune Responses : Studies on 5-substituted 2-amino-4,6-dichloropyrimidines show that irrespective of the substituent at position 5, these compounds inhibit immune-activated nitric oxide production. This indicates potential therapeutic applications in immune-related disorders (Jansa, Holý, Dračínský, Kolman, Janeba, Kostecká, Kmoníčková, & Zídek, 2014).
Electronic and Photophysical Properties : Research on compounds like 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine, used in organic light-emitting diodes (OLEDs), contributes to understanding electronic transport layers and efficiency improvement in OLEDs (Bae, Baek, & Park, 2021).
Safety and Hazards
The safety information for 4,6-Difluoro-5-methylpyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
4,6-difluoro-5-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZSGSZCDMMMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663978 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-64-5 |
Source


|
| Record name | 4,6-Difluoro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)








![N,N-dimethyl-1-[(1S,2R)-2-methyl-5-propan-2-ylidenecyclopentyl]methanamine](/img/structure/B579720.png)


![3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
